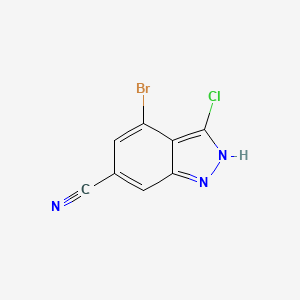

4-Bromo-3-cloro-1H-indazol-6-carbonitrilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated heterocycles is often achieved through palladium-catalyzed reactions. For instance, the direct C-H arylation of 3-bromoisothiazole-4-carbonitrile using silver(I) fluoride-mediated Pd-catalysis is discussed, which could be analogous to potential synthetic routes for 4-Bromo-3-chloro-1H-indazole-6-carbonitrile . Additionally, the transformation of dithiazolylidene acetonitriles to haloisothiazole carbonitriles suggests that similar halogenation and cyclization strategies might be applicable to the synthesis of halogenated indazoles .

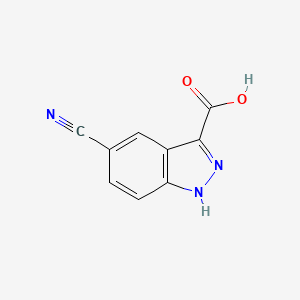

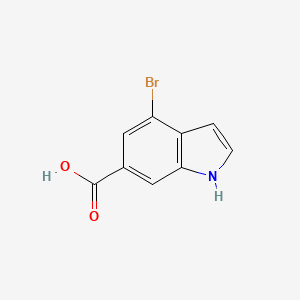

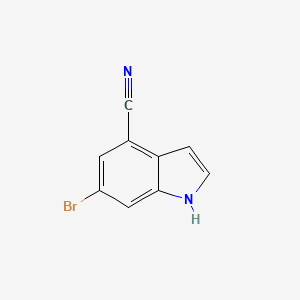

Molecular Structure Analysis

The molecular structure of halogenated heterocycles can be complex, as indicated by the X-ray molecular structures of halogenotriazoles . These structures can provide a basis for understanding the potential molecular geometry and electronic distribution in 4-Bromo-3-chloro-1H-indazole-6-carbonitrile, although the specific compound has not been characterized in the provided literature.

Chemical Reactions Analysis

The reactivity of halogenated heterocycles with nucleophiles is a key aspect of their chemistry. For example, 3-bromoisothiazole carbonitriles react with secondary dialkylamines to yield amino-substituted derivatives . This suggests that 4-Bromo-3-chloro-1H-indazole-6-carbonitrile might also undergo nucleophilic substitution reactions. Furthermore, the regioselective hydrodehalogenation of dihaloisothiazoles to yield mono-halogenated isothiazoles indicates that selective removal of halogens can be achieved under certain conditions .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Química Medicinal: Investigación de Tratamientos para el VIH

4-Bromo-3-cloro-1H-indazol-6-carbonitrilo: es un intermediario clave en la síntesis de Lenacapavir, un potente inhibidor de la cápside para el tratamiento de infecciones por VIH-1 . La capacidad del compuesto para integrarse en estructuras complejas de fármacos lo hace valioso para desarrollar tratamientos para enfermedades virales.

Síntesis Orgánica: Formación de Compuestos Heterocíclicos

En la síntesis orgánica, este compuesto se utiliza para los procesos de ciclización regioselectiva para formar compuestos heterocíclicos . Estas estructuras son fundamentales para crear una variedad de moléculas farmacológicamente activas.

Descubrimiento de Fármacos: Inhibidores de la Tirosincinasa

El grupo indazol, presente en This compound, es significativo en el desarrollo de inhibidores de la tirosincinasa . Estos inhibidores juegan un papel crucial en las terapias contra el cáncer dirigidas, lo que hace que este compuesto sea esencial en la investigación oncológica.

Química Analítica: Estándares de Referencia

En química analítica, This compound sirve como estándar de referencia para varios métodos analíticos, incluyendo RMN, HPLC, LC-MS y UPLC, asegurando la precisión y confiabilidad de los resultados analíticos .

Investigación Bioquímica: Agentes Antiproliferativos

La investigación en bioquímica ha explorado el uso de derivados del indazol como agentes antiproliferativos. Compuestos como This compound se han estudiado por su potencial para inhibir el crecimiento de líneas celulares neoplásicas .

Ciencia de Materiales: Síntesis de Materiales Avanzados

La estructura única del compuesto es beneficiosa en la ciencia de materiales para la síntesis de materiales avanzados que requieren marcos heterocíclicos específicos . Su papel en la creación de nuevos materiales podría conducir a innovaciones en diversas aplicaciones tecnológicas.

Mecanismo De Acción

Target of Action

It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds are often used as precursors for the synthesis of biologically active structures .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-chloro-1H-indazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 4-Bromo-3-chloro-1H-indazole-6-carbonitrile and COX-2 can inhibit the enzyme’s activity, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged modulation of gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

Propiedades

IUPAC Name |

4-bromo-3-chloro-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNHKJZCMENNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646746 | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-57-3 | |

| Record name | 4-Bromo-3-chloro-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)